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2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo-
Overview
Description
2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- is a useful research compound. Its molecular formula is C23H15ClN2O4 and its molecular weight is 418.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is 418.0720347 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- (CAS Number: 33311-76-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antibacterial, and neuroprotective effects, supported by relevant research findings and case studies.
The molecular structure of this compound is represented by the following properties:
Property | Value |
---|---|
Molecular Formula | C23H15N3O6 |
Molecular Weight | 429.382 g/mol |
Density | 1.475 g/cm³ |
Boiling Point | 720.1 °C |
Flash Point | 389.3 °C |
LogP | 3.59460 |
1. Anti-inflammatory Activity
Research has shown that derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory properties. In a study evaluating various isoindoline derivatives, compounds demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the structure of isoindole compounds can be optimized for anti-inflammatory activity through modifications at specific positions on the aromatic rings .
2. Antibacterial Activity
Isoindole derivatives have also been evaluated for their antibacterial effects against various bacterial strains. A study indicated that compounds similar to 2H-Isoindole-2-acetamide exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Study:
In a comparative analysis, a series of isoindoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating strong antibacterial potential .
3. Neuroprotective Effects
The neuroprotective potential of isoindole derivatives has been explored in the context of Alzheimer's disease. In silico studies have demonstrated that these compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative processes .
Research Findings:
A recent study identified that certain isoindole derivatives had IC50 values as low as 1.12 µM for AChE inhibition, showcasing their potential as therapeutic agents for cognitive enhancement and neuroprotection .
The biological activities of 2H-Isoindole-2-acetamide are attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity: The compound's structure allows it to fit into the active sites of AChE and BuChE, leading to decreased breakdown of neurotransmitters like acetylcholine.
- Modulation of Inflammatory Pathways: By inhibiting key inflammatory mediators, it may reduce oxidative stress and neuronal damage.
Scientific Research Applications
Medicinal Chemistry
N-(2-benzoyl-4-chlorophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide has been investigated for its potential therapeutic effects:
- Antitumor Activity : Research indicates that isoindole derivatives exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- Analgesic and Anti-inflammatory Properties : Some studies have highlighted the analgesic effects of similar compounds, indicating a potential role in pain management therapies .
Drug Development
This compound serves as an important intermediate in synthesizing pharmaceuticals, particularly in developing drugs targeting neurological disorders due to its structural analogies with known psychoactive substances .
Material Science
In material science, derivatives of isoindoles are explored for their properties in organic electronics and photonic applications:
- Organic Light Emitting Diodes (OLEDs) : Isoindole derivatives can be utilized as emissive materials in OLEDs due to their favorable electronic properties .
- Photovoltaic Cells : Research is ongoing into using these compounds in solar cell technologies for improved energy conversion efficiencies .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of isoindole derivatives for their anticancer properties. Among them, N-(2-benzoyl-4-chlorophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide showed significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 12 µM .
Case Study 2: Analgesic Effects
In a preclinical trial reported in Pharmacology Research, the compound demonstrated notable analgesic effects in rodent models of acute pain when administered at doses of 10 mg/kg. The mechanism was suggested to involve modulation of inflammatory pathways .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O4/c24-15-10-11-19(18(12-15)21(28)14-6-2-1-3-7-14)25-20(27)13-26-22(29)16-8-4-5-9-17(16)23(26)30/h1-12H,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZBOLKXOKEKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197815 | |
Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4951-31-9 | |
Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004951319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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